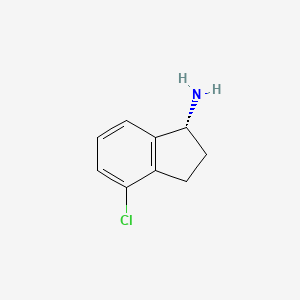

(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine

Beschreibung

Significance of Chiral Amines and the Indane Scaffold in Chemical Disciplines

Chiral amines are fundamental building blocks in the landscape of organic and medicinal chemistry. It is estimated that approximately 40-45% of small-molecule pharmaceuticals incorporate a chiral amine structure, highlighting their immense value. cymitquimica.combldpharm.com These molecules are not only integral components of a vast array of natural products, drugs, and other biologically active compounds but also serve as critical tools in asymmetric synthesis, where they are used as resolving agents for racemic mixtures or as chiral auxiliaries and bases. bldpharm.comgoogle.com The development of efficient, enantioselective methods for synthesizing chiral amines, such as transition metal-catalyzed asymmetric hydrogenation, is a major focus of modern chemical research, driven by the high demand for enantiomerically pure compounds in the pharmaceutical and life science industries. bldpharm.com

The indane scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents what medicinal chemists refer to as a "privileged structure." bldpharm.com This term describes molecular cores that are capable of binding to multiple, diverse biological receptors, making them exceptionally useful starting points for drug discovery. bldpharm.com The rigid structure of the indane moiety provides a defined orientation for appended functional groups, which is crucial for optimizing interactions with biological targets. This scaffold is present in numerous commercially successful drugs and serves as the foundation for developing therapeutics targeting a wide range of conditions, including cancer, inflammation, and neurodegenerative diseases. The combination of the indane framework with a chiral amine creates a class of compounds—chiral indane amines—that are of significant interest in the design of novel therapeutic agents.

Scope and Relevance of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine within Contemporary Research

This compound is a distinct chiral amine that serves as a specialized building block in synthetic and medicinal chemistry. As a derivative of the valuable 1-aminoindane structure, its specific stereochemistry—the (1R) configuration—and the presence of a chlorine atom at the 4-position of the aromatic ring make it a precise tool for constructing more complex molecules. The chloro-substitution modifies the electronic properties of the aromatic ring and provides a potential site for further chemical transformation.

The primary relevance of this compound in contemporary research is as an intermediate in the synthesis of targeted molecular structures. While it is not an end-product itself, its utility is demonstrated by its inclusion in patent literature related to drug discovery. For instance, this compound has been identified as a relevant compound in research concerning the development of E1 activating enzyme inhibitors, indicating its role as a potential component or precursor for molecules designed for this therapeutic target. This application underscores the importance of specific, functionalized chiral building blocks in creating novel and complex pharmaceutical candidates.

Below are some of the key properties of the hydrochloride salt of the compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1637453-69-0 | |

| Molecular Formula | C₉H₁₁Cl₂N | |

| Molecular Weight | 204.10 g/mol | |

| Purity | ≥95% | |

| Physical Form | Solid |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10ClN |

|---|---|

Molekulargewicht |

167.63 g/mol |

IUPAC-Name |

(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C9H10ClN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 |

InChI-Schlüssel |

AAXBDGLLOGVNDN-SECBINFHSA-N |

Isomerische SMILES |

C1CC2=C([C@@H]1N)C=CC=C2Cl |

Kanonische SMILES |

C1CC2=C(C1N)C=CC=C2Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1r 4 Chloro 2,3 Dihydro 1h Inden 1 Amine and Enantiomeric Analogs

Strategies for Stereoselective Synthesis of Chiral Indane Amines

The creation of the chiral amine functionality on the indane framework can be achieved through several primary strategies. The most prominent and efficient of these is asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. An alternative, classic approach involves the use of stoichiometric chiral auxiliaries, which guide the stereochemical outcome of a reaction before being cleaved from the molecule.

Asymmetric catalysis has emerged as the most powerful tool for synthesizing chiral molecules, offering high efficiency and enantioselectivity. psu.edu The primary approaches for synthesizing chiral indane amines involve the catalytic asymmetric reduction of prochiral imines or enamines, or the direct functionalization of C-H or C=C bonds.

The success of asymmetric catalysis is critically dependent on the design of the chiral ligand that coordinates to a metal center. nih.govutexas.edu C₂-symmetric ligands, which possess a twofold axis of rotation, have been particularly successful as they reduce the number of possible competing diastereomeric transition states. utexas.edu

BOX and PyBOX Ligands: Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands are among the most versatile and privileged ligand classes in asymmetric catalysis. nih.govstrem.comtcichemicals.com These ligands are readily prepared from chiral amino alcohols and can be tailored for specific reactions. nih.gov PyBOX ligands act as C₂-symmetric, tridentate "pincer-type" coordinators for a wide array of transition metals. strem.comtcichemicals.com The two chiral oxazoline (B21484) rings create a constrained, asymmetric environment around the metal, which effectively controls the enantioselectivity of the catalytic transformation. strem.com Variations such as Inda(box) ligands, derived from aminoindanol, incorporate the rigid indane backbone into the ligand itself, which has proven uniquely effective in certain transformations. nih.gov

Phenylglycine Amide: Chiral auxiliaries can also be used in catalytic transformations. A practical asymmetric synthesis of (S)-1-aminoindane has been achieved using (R)-phenylglycine amide as a chiral auxiliary. exlibrisgroup.comresearchgate.net The key step is the diastereoselective heterogeneous metal-catalyzed reduction of the ketimine formed between 1-indanone (B140024) and the chiral auxiliary. exlibrisgroup.comresearchgate.net This method provides the target aminoindane with high enantiomeric excess (ee) in an effective three-step procedure. exlibrisgroup.com The selectivity can be optimized by screening the metal catalyst and solvent. researchgate.netresearchgate.net

| Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield (%) | ee (%) | Reference |

| Pd/C | Toluene | 98:2 | 87 | 96 | researchgate.net |

| PtO₂ | Toluene | 97:3 | 92 | 94 | researchgate.net |

| Raney-Ni | Toluene | 88:12 | 85 | 76 | researchgate.net |

Table 1: Diastereoselective reduction of the N-(1-indanylidene)-(R)-phenylglycinamide.

Organoselenium Compounds: The application of chiral organoselenium compounds in asymmetric synthesis has expanded significantly, encompassing their use as chiral reagents, auxiliaries, and catalysts. researchgate.netnih.gov While direct application to indane amine synthesis is less common, these compounds are known to mediate a variety of asymmetric reactions. nih.govmdpi.com Catalytic systems based on chiral selenium compounds could potentially be applied to the enantioselective functionalization of indene (B144670) derivatives. benthamdirect.comnih.gov

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.govacs.org This transformation has been successfully applied to the synthesis of amino-indane derivatives using various transition metal catalysts.

Manganese (Mn) Catalysis: Recently, earth-abundant manganese has been used to catalyze the enantioselective hydrogenation of imines derived from indanone derivatives. rsc.org Using a facially coordinating P,N,N ligand, a manganese catalyst can hydrogenate imines, generated in situ from the corresponding indanone, with high enantioselectivity and yield. rsc.orgrsc.org This method is notable for not requiring a pre-activated imine substrate. rsc.orgresearchgate.net

| Substrate (Indanone) | Amine Source | Yield (%) | ee (%) | Reference |

| 1-Indanone | Aniline (B41778) | 95 | 96 | rsc.org |

| 4-Bromo-1-indanone | Aniline | 91 | 96 | rsc.orgresearchgate.net |

| 5-Methoxy-1-indanone | Aniline | 97 | 96 | rsc.org |

| 1-Indanone | p-Anisidine | 88 | 96 | rsc.org |

Table 2: Manganese-catalyzed enantioselective hydrogenation of in situ-synthesized imines.

Rhodium (Rh) Catalysis: Rhodium complexes are highly effective for various asymmetric transformations. Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives can produce chiral 2-arylindanes with high enantioselectivity. nih.gov Furthermore, dirhodium catalysts have been employed for C-H amination reactions, which can install the amine group directly onto the indane skeleton. nih.govresearchgate.net

Ruthenium (Ru) Catalysis: Ruthenium catalysts, often used in conjunction with PyBOX ligands, are effective for the asymmetric hydrosilylation of ketones. strem.com This provides a pathway to chiral indanols, which can then be converted to the corresponding chiral amines.

The direct conversion of a C-H bond into a C-N bond represents a highly atom-economical and streamlined approach to amine synthesis. bohrium.comuniv-amu.fr Recent advances have demonstrated the feasibility of this strategy for constructing chiral 1-aminoindanes. A notable example is the enantioselective [3 + 2] annulation of aromatic aldimines with alkenes, catalyzed by chiral half-sandwich scandium catalysts. nih.govacs.org This reaction proceeds via an ortho-C(sp²)-H activation, providing multisubstituted chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity. nih.gov This method is 100% atom-efficient and accommodates a broad range of functional groups. acs.org Another approach involves the rhodium-catalyzed C(sp³)–H functionalization of an already-chiral indane, allowing for the diastereoselective introduction of new substituents. acs.org

Stereocontrolled C-N bond formation can also be achieved by adding nitrogen and another atom across a double bond or by adding an organometallic reagent to a C=N double bond.

Asymmetric Aminohydroxylation (AA): The Sharpless asymmetric aminohydroxylation is a powerful method for the catalytic, enantioselective conversion of alkenes into N-protected 1,2-amino alcohols. nih.govwikipedia.org This reaction typically uses an osmium catalyst with a chiral ligand derived from dihydroquinine or dihydroquinidine. rsc.orgorganic-chemistry.org Applying this reaction to an indene substrate would produce a chiral 2-amino-1-indanol, which is a valuable precursor that can be further manipulated to yield the desired 1-aminoindane. researchgate.net

Organometallic Additions: The addition of organometallic reagents to imines is a fundamental method for C-C and C-N bond formation. The use of chiral ligands, such as PyBOX with copper(I) catalysts, can facilitate the enantioselective direct addition of terminal alkynes to imines. sigmaaldrich.com This strategy can be adapted to create chiral propargylamines, which are versatile synthetic intermediates.

The use of a chiral auxiliary is a classic and robust strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com In this approach, a prochiral substrate is temporarily attached to a stereogenic group (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

This method is exemplified by the synthesis of (S)-1-aminoindane using (R)-phenylglycine amide as the chiral auxiliary. exlibrisgroup.comresearchgate.netresearchgate.net The chiral auxiliary is condensed with 1-indanone to form a chiral ketimine. The stereogenic center of the auxiliary then biases the facial approach of a reducing agent, leading to a highly diastereoselective reduction of the C=N bond. researchgate.net Subsequent cleavage of the auxiliary reveals the chiral primary amine. exlibrisgroup.com The success of this method relies on the ability of the auxiliary to provide a strong conformational bias and to be removed under mild conditions without racemizing the newly formed stereocenter. researchgate.net Other powerful auxiliaries, such as Ellman's tert-butanesulfinamide, are widely used for the asymmetric synthesis of a vast array of chiral amines and could be applied to the synthesis of indane amines from indanones. osi.lvyale.edu

Diastereoselective Synthesis through Chiral Auxiliary Induction.

Ketimine Reduction and Auxiliary Removal

A powerful strategy for asymmetric amine synthesis involves the use of chiral auxiliaries. researchgate.net One common and effective auxiliary is tert-butanesulfinamide (TBSA). researchgate.net This method begins with the condensation of a ketone precursor, in this case, 4-chloro-1-indanone (B82819), with (R)- or (S)-tert-butanesulfinamide. This reaction yields the corresponding N-sulfinyl ketimine.

The tert-butanesulfinyl group serves multiple roles: it activates the imine for nucleophilic attack (or reduction), acts as a potent chiral directing group to control the stereochemical outcome, and can be easily cleaved after the key stereocenter-forming step. researchgate.net The stereoselective reduction of the C=N bond of the N-sulfinyl ketimine, for instance with a hydride reagent, produces the sulfinamide. The subsequent removal of the chiral auxiliary is typically achieved by treatment with an acid, which hydrolyzes the N-S bond to afford the desired primary amine, (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine, with a high degree of enantiomeric purity. researchgate.net

Table 1: Asymmetric Synthesis via Chiral Auxiliary

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 4-Chloro-1-indanone, Chiral Auxiliary (e.g., TBSA) | Dehydrating agent (e.g., Ti(OEt)₄) | N-sulfinyl ketimine | Formation of a chiral intermediate. |

| 2 | N-sulfinyl ketimine | Reducing agent (e.g., NaBH₄) | Chiral sulfinamide | Stereoselective reduction to set the chiral center. |

| 3 | Chiral sulfinamide | Acid (e.g., HCl) | This compound | Removal of the auxiliary to yield the final amine. |

| This table outlines a general sequence for the synthesis of a chiral amine using a chiral auxiliary approach. |

Dynamic Kinetic Resolution (DKR) Methodologies

Dynamic kinetic resolution (DKR) is a highly efficient technique that can theoretically convert a racemic starting material entirely into a single, desired enantiomer. wikipedia.org This process combines the rapid racemization (interconversion) of the starting material enantiomers with a fast and irreversible kinetic resolution step that selectively reacts with only one of the enantiomers. wikipedia.orgprinceton.edu For DKR to be effective, the rate of racemization must be faster than or at least equal to the rate of the slower reacting enantiomer's transformation. princeton.edu

In the context of synthesizing this compound, DKR can be applied to the asymmetric reduction of the precursor, 4-chloro-1-indanone. This typically involves a chiral catalyst, often a transition metal complex, that serves two functions. First, it facilitates the racemization of the ketone at the α-position. Second, it catalyzes the hydrogenation of the ketone to the corresponding alcohol, (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, with high enantioselectivity. princeton.edu The resulting enantiopure alcohol can then be converted to the target amine through subsequent functional group transformations. The success of DKR is governed by the kinetics of the system, where the product's stereochemistry is determined by the transition state energies rather than the starting material's composition. wikipedia.orgprinceton.edu

Synthesis from Indanone Precursors

The readily available 4-chloro-1-indanone serves as a common starting point for various synthetic routes to this compound.

Oxime Formation and Catalytic Reduction Routes

A straightforward, traditional route involves converting the ketone into an oxime, which is then reduced to the amine. wikipedia.orgresearchgate.net In the first step, 4-chloro-1-indanone is reacted with hydroxylamine (B1172632), typically using hydroxylamine hydrochloride and a base like pyridine (B92270) or sodium acetate, to form 4-chloro-2,3-dihydro-1H-inden-1-one oxime. wikipedia.orgresearchgate.netorgsyn.org This condensation reaction is a reliable method for converting carbonyl compounds. researchgate.net

The second step is the reduction of the oxime. wikipedia.org Catalytic hydrogenation is a common method, where the oxime is treated with hydrogen gas in the presence of a metal catalyst such as palladium or nickel. This reduction cleaves the N-O bond and reduces the C=N double bond to yield the racemic amine, 4-chloro-2,3-dihydro-1H-inden-1-amine. To obtain the desired (1R)-enantiomer, a subsequent resolution step is required.

Table 2: Oxime Formation and Reduction Data

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | 4-Chloro-1-indanone | Hydroxylamine hydrochloride, Base (e.g., Pyridine) | 4-Chloro-2,3-dihydro-1H-inden-1-one oxime | Ketone to Oxime |

| 2 | 4-Chloro-2,3-dihydro-1H-inden-1-one oxime | H₂, Metal Catalyst (e.g., Pd/C) | (±)-4-chloro-2,3-dihydro-1H-inden-1-amine | Oxime to Primary Amine |

| This table summarizes the two-step conversion of an indanone to a racemic indanamine via an oxime intermediate. |

Multistep Synthetic Sequences

More elaborate multistep synthetic sequences starting from 4-chloro-1-indanone are often employed to achieve better control over stereochemistry. youtube.com One such sequence involves the asymmetric reduction of the ketone to the corresponding chiral alcohol, (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.

Following the formation of the enantiopure alcohol, the hydroxyl group must be converted into an amine with inversion or retention of configuration, depending on the mechanism. A common method is to activate the alcohol by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an azide (B81097) source, like sodium azide, proceeds via an Sₙ2 mechanism, inverting the stereocenter. The resulting azide is then reduced to the primary amine, for example, by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, to yield the target this compound.

Regioselective Introduction of Halogen Functionality

While many syntheses commence with the already chlorinated 4-chloro-1-indanone, other strategies could involve introducing the halogen at a different stage of the synthesis.

Deaminative Halogenation Processes

Deaminative halogenation is a process that converts an amino group on an aromatic or heteroaromatic ring into a halogen. nih.gov A notable example is the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by treatment with a copper(I) halide. nih.gov More modern methods have been developed to achieve this transformation under milder conditions. For example, the use of pyridinium (B92312) tetrafluoroborate-based reagents can facilitate the chemoselective deaminative chlorination of aminoheterocycles. nih.gov

This type of reaction is generally employed to replace an existing amino group with a chlorine atom on a C(sp²) carbon. nih.gov In the context of synthesizing the target compound, this method is not a direct route, as it would involve starting with an amino-indane and replacing the amino group with chlorine, which is counterproductive. The synthesis of this compound almost invariably begins with a precursor that already contains the chloro-substituent on the aromatic ring, such as 4-chloro-1-indanone. biosynth.com

Incorporation of Chloro-Substituents

The primary method for constructing the chlorinated indanone ring is the intramolecular Friedel-Crafts acylation. This reaction typically starts with a 3-phenylpropanoic acid that bears a chlorine atom at the desired position on the aromatic ring. For the synthesis of 4-chloro-1-indanone, the required starting material would be 3-(2-chlorophenyl)propionic acid. The acid is first converted to a more reactive acyl chloride, commonly using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride then undergoes an intramolecular cyclization reaction, promoted by a Lewis acid catalyst such as aluminum chloride (AlCl₃), to form the five-membered ketone ring of the indanone system beilstein-journals.org.

Alternative starting materials and cyclization conditions have also been explored for analogous chloro-indanones. For instance, a patented synthesis for 5-chloro-1-indanone (B154136) involves the reaction of 3-chlorobenzaldehyde (B42229) with malonic acid to produce 3-chlorophenylpropionic acid, which is then cyclized using malonyl chloride and zinc chloride beilstein-journals.orgnih.gov. This highlights the versatility of the Friedel-Crafts approach. Another documented route involves the acylation of chlorobenzene, followed by cyclization in concentrated sulfuric acid to yield 5-chloro-1-indanone asianpubs.org. These methodologies underscore a prevalent strategy: the chloro-substituent is incorporated into the acyclic precursor before the ring-closing step that forms the indanone core. Once 4-chloro-1-indanone is obtained, it serves as the prochiral substrate for subsequent asymmetric reduction to introduce the chiral amine functionality.

Table 1: Selected Strategies for the Synthesis of Chloro-Indanone Precursors

| Target Indanone | Starting Material(s) | Key Reaction Type | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Unsubstituted 1-Indanone | Phenylpropionic acid chloride | Intramolecular Friedel-Crafts Acylation | Aluminum chloride | beilstein-journals.org |

| 5-Chloro-1-indanone | 3-Chlorophenylpropionic acid / Malonyl chloride | Intramolecular Friedel-Crafts Acylation | Zinc chloride | beilstein-journals.orgnih.gov |

| 5-Chloro-1-indanone | Chlorobenzene / Succinic anhydride | Friedel-Crafts Acylation & Cyclization | AlCl₃, then H₂SO₄ | asianpubs.org |

| 6-Chloro-4-methyl-1-indanone | 4-Chloro-2-methyl-benzenepropanoic acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA) | chemicalbook.com |

Optimization and Scale-Up Considerations in Chiral Indane Amine Synthesis

The industrial production of enantiomerically pure indane amines, including this compound, requires robust, cost-effective, and scalable synthetic processes. Optimization efforts are primarily focused on maximizing yield and enantioselectivity while minimizing costs, waste, and operational complexity. Key strategies include asymmetric hydrogenation, biocatalysis, and the optimization of classical resolution methods.

Asymmetric Hydrogenation is one of the most direct and atom-economical methods for establishing the stereocenter of chiral amines from their corresponding prochiral ketones or imines. nih.gov For the synthesis of chiral indane amines, this typically involves the asymmetric reduction of a substituted 1-indanone. google.com Scale-up of this method hinges on the optimization of several parameters. The choice of catalyst system, comprising a transition metal (e.g., Iridium, Rhodium, Ruthenium) and a chiral ligand, is paramount. acs.org Research focuses on developing catalysts with high turnover numbers, allowing for very low catalyst loadings (e.g., S/C ratios up to 2000), which is crucial for reducing the cost associated with expensive noble metals. nih.gov Process parameters such as hydrogen pressure, temperature, and reaction time must be carefully optimized to ensure high conversion and enantiomeric excess (ee) in a reasonable timeframe. google.com The robustness of these protocols has been demonstrated by scaling reactions to the gram and even multi-kilogram scale while maintaining excellent yield and enantiopurity. acs.orgacs.org

Biocatalysis presents a green and highly selective alternative to traditional chemical methods. nih.gov Engineered enzymes, such as transaminases, amine dehydrogenases, and oxidases, can convert prochiral ketones to chiral amines with exceptional enantioselectivity (>99% ee) under mild, aqueous conditions. nih.gov For large-scale applications, optimization focuses on several areas:

Protein Engineering: Modifying enzymes through directed evolution or rational design to enhance their stability, activity, and substrate scope for specific indanone derivatives. nih.gov

Cofactor Regeneration: Implementing efficient in-situ cofactor recycling systems (e.g., using glucose dehydrogenase) to reduce the cost associated with expensive cofactors like NAD(P)H or pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov

Enzyme Immobilization: Attaching enzymes to solid supports, which simplifies product purification, enhances enzyme stability, and allows for catalyst reuse over multiple cycles, significantly improving process economics. nih.gov

Classical Resolution and Racemization: While asymmetric synthesis is often preferred, classical resolution of a racemic amine remains a viable industrial strategy. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer. Therefore, a critical aspect of optimization is the development of an efficient process to recycle the undesired enantiomer. rsc.org This is typically achieved by racemizing the unwanted isomer and re-introducing it into the resolution process. For amines where the chiral center has an acidic proton, racemization can be achieved with a base. For others, this may involve converting the unwanted amine back to a non-chiral intermediate, such as the corresponding imine, which can then be re-subjected to the synthesis cycle. rsc.org Integrating technologies like continuous membrane filtration and crystallization can further optimize the separation process on a large scale. strath.ac.uk

Table 2: Comparison of Optimization Strategies for Chiral Amine Synthesis

| Strategy | Key Optimization Parameters | Advantages for Scale-Up | Challenges | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Catalyst/ligand selection, catalyst loading, H₂ pressure, temperature | High atom economy, direct route, proven industrial scalability | Cost and toxicity of noble metal catalysts, sensitivity to impurities | nih.govgoogle.comacs.org |

| Biocatalysis | Enzyme engineering, cofactor regeneration, immobilization, pH, temperature | High enantioselectivity, mild/safe conditions, reduced environmental impact | Limited substrate scope of native enzymes, cost of cofactors, enzyme stability | nih.gov |

| Classical Resolution | Choice of resolving agent, crystallization conditions, racemization of unwanted enantiomer | Well-established technology, applicable to a wide range of amines | 50% theoretical yield without recycling, generates significant waste | rsc.org |

Mechanistic Investigations of Reactions Involving Chiral Indane Amines and Derivatives

Mechanistic Pathways in Asymmetric Catalysis by Indane-Derived Chiral Species

Chiral amines derived from the indane framework are pivotal in asymmetric synthesis, acting as catalysts that can direct the stereochemical course of a reaction to favor the formation of one enantiomer over the other. acs.org The effectiveness of these catalysts is rooted in their ability to form transient diastereomeric complexes with substrates, wherein the inherent chirality of the indane moiety dictates the facial selectivity of the reaction.

Role of Specific Interactions (e.g., Hydrogen Bonding, Lewis Basicity, Steric Hindrance)

The catalytic activity and enantioselectivity of indane-derived chiral species are governed by a combination of non-covalent interactions. Hydrogen bonding, for instance, can play a crucial role in orienting a substrate within the catalyst's chiral pocket. The amine group of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine can act as a hydrogen bond donor, while the chlorine substituent may influence the electronic properties and conformational preferences of the catalyst-substrate complex.

Lewis basicity of the amine is fundamental to its catalytic function, allowing it to interact with electrophilic partners. The steric bulk provided by the indane scaffold creates a defined chiral environment, which sterically disfavors one approach of the substrate over the other, leading to high enantioselectivity. In peptide-mediated asymmetric catalysis, hydrogen-bonding interactions are known to be a contributing factor for substrate recognition and enantioinduction. princeton.edu

Stereocontrol Models in Enantioselective Processes

Several models have been proposed to explain the stereochemical outcomes of reactions catalyzed by chiral amines. These models often invoke the formation of a well-defined transition state where the substrate is precisely oriented relative to the chiral catalyst. For indane-derived catalysts, the rigid bicyclic structure helps to minimize conformational flexibility, leading to more predictable stereocontrol.

In many cases, the reaction proceeds through the formation of a chiral enamine or iminium ion intermediate. The stereoselectivity is then determined by the facial bias imposed by the chiral catalyst on the subsequent reaction of this intermediate. For example, in Michael additions, the chiral amine catalyst can control the stereochemistry of the newly formed stereocenter. rsc.org

Enantioselective Hydrogen Atom Transfer (HAT) Mechanisms

Enantioselective Hydrogen Atom Transfer (HAT) is an emerging area in asymmetric catalysis where a chiral catalyst controls the stereoselective transfer of a hydrogen atom. While direct examples involving this compound are not extensively documented in this specific context, the principles can be extrapolated from related systems. In such mechanisms, a chiral catalyst, often a peptide or a complex containing a chiral ligand, abstracts a hydrogen atom to generate a prochiral radical intermediate. nih.govnih.gov The subsequent delivery of a hydrogen atom to this radical occurs in a stereocontrolled manner, dictated by the chiral environment of the catalyst. nih.gov

The stereochemical outcome is determined by the facial selectivity of the hydrogen atom transfer to the prochiral radical, which is influenced by the non-covalent interactions within the catalyst-substrate complex. princeton.edu

C-N Bond Activation and Coupling Reactions

The carbon-nitrogen bond in amines, including chiral indane amines, can be strategically activated and utilized in a variety of synthetic transformations. These reactions are often catalyzed by transition metals and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Transition Metal-Catalyzed Deaminative Transformations

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have been employed in the deaminative functionalization of amines. researchgate.net In these reactions, the C-N bond is cleaved, and the amino group is replaced by another functional group. This strategy allows for the conversion of readily available chiral amines into other valuable chiral building blocks. While specific examples for this compound are not prevalent, the general mechanism involves oxidative addition of the C-N bond to the metal center, followed by reductive elimination or other coupling processes.

Recent advancements have seen the development of environmentally friendly catalytic systems for deaminative C-N cleavage. dntb.gov.ua

Intramolecular Rearrangements and Migrations

Chiral indane amines and their derivatives can undergo intramolecular rearrangements, often catalyzed by transition metals or acids. These reactions can lead to the formation of new cyclic structures or the migration of functional groups. For instance, a tethered amino group can participate in intramolecular nucleophilic additions to in-situ generated ketenimines, leading to the formation of cyclic amidines. Computational studies can be used to validate the proposed mechanisms for such rearrangements. researchgate.net

The stereochemical information embedded in the chiral indane amine can be transferred during these rearrangements, providing a route to other enantioenriched molecules. The specific pathway of the rearrangement, and thus the structure of the product, can be influenced by the substitution pattern on the indane backbone. researchgate.net

Reaction Kinetics and Rate Law Determinations

A general rate law for a reaction can be expressed as:

Rate = k[Reactant A]^m[Reactant B]^n

where:

k is the rate constant

[Reactant A] and [Reactant B] are the molar concentrations of the reactants

m and n are the orders of the reaction with respect to each reactant

Hypothetical Kinetic Data for a Reaction Involving this compound

To illustrate how a rate law is determined, consider a hypothetical reaction where this compound reacts with an electrophile. The initial rates of reaction could be measured while varying the initial concentrations of the reactants.

| Experiment | Initial [this compound] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

| 3 | 0.10 | 0.20 | 8.0 x 10-5 |

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of the chiral amine while keeping the electrophile concentration constant doubles the initial rate. This indicates that the reaction is first order with respect to this compound.

Comparing experiments 1 and 3, doubling the concentration of the electrophile while keeping the chiral amine concentration constant quadruples the initial rate. This suggests that the reaction is second order with respect to the electrophile.

Therefore, the hypothetical rate law for this reaction would be:

Rate = k[this compound]^1[Electrophile]^2

Mechanistic Studies of Halogenation and Cyclization Reactions (e.g., Aza-Prins)

Halogenation Reactions

Halogenation of aromatic compounds like the benzene (B151609) ring of this compound typically proceeds through an electrophilic aromatic substitution mechanism. The rate-limiting step in this multi-step process is the initial attack of the aromatic ring on the electrophilic halogen species, which leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A Lewis acid catalyst, such as FeCl₃ or AlCl₃, is often required to generate a sufficiently strong electrophile by polarizing the halogen-halogen bond. chemguide.co.uk

The substituents already present on the benzene ring significantly influence the rate and regioselectivity of the halogenation. In the case of this compound, we have two key substituents to consider:

Chloro group: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density to the ring through resonance. However, due to its high electronegativity, it is also an inductively withdrawing group, which deactivates the ring towards electrophilic attack.

Amino-indan moiety: The alkyl group attached to the benzene ring is generally activating and ortho-, para-directing. The amino group itself is a strong activating, ortho-, para-director.

The interplay of these electronic effects will determine the precise location of halogenation on the aromatic ring.

Aza-Prins Cyclization

The aza-Prins reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. acs.org It involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. gre.ac.uk For a derivative of this compound to participate in such a reaction, it would first need to be converted into a suitable homoallylic amine.

The generally accepted mechanism for the aza-Prins reaction involves the following key steps:

Iminium Ion Formation: The amine reacts with the aldehyde in the presence of an acid catalyst to form an iminium ion. The formation of this intermediate is often the rate-determining step of the reaction. acs.org The rate of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the aldehyde. acs.org Electron-withdrawing groups on the aldehyde, for instance, can slow down the reaction. acs.org

Cyclization: The alkene moiety of the homoallylic amine then attacks the electrophilic carbon of the iminium ion in an intramolecular fashion. This cyclization step forms a new carbon-carbon bond and generates a carbocation intermediate.

Nucleophilic Trapping: The carbocation is then trapped by a nucleophile present in the reaction mixture. This nucleophile can be the counterion of the acid catalyst or another added nucleophile.

The stereochemistry of the starting chiral amine can have a profound influence on the stereochemical outcome of the aza-Prins cyclization, often leading to the formation of diastereomerically enriched or pure products. gre.ac.uk The steric environment around the reacting centers plays a crucial role in directing the approach of the nucleophiles and determining the final stereochemistry of the product. nih.gov

Computational Chemistry and Theoretical Characterization

Electronic Structure and Molecular Property Calculations

The electronic structure is fundamental to a molecule's physical and chemical properties. Computational methods allow for the detailed calculation of molecular orbitals, charge distribution, and other electronic descriptors.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is used to determine the optimized geometry, electronic energies, and various molecular properties. researchgate.net For a molecule like (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would yield its most stable three-dimensional conformation. researchgate.net

From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at different temperatures, providing insights into the molecule's stability. researchgate.net The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. researchgate.net

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Dipole Moment | ~2.5 Debye | Indicates overall molecular polarity. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Correlates with chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. researchgate.netresearchgate.net It provides a detailed picture of the bonding and orbital interactions. A key concept explored through NBO is hyperconjugation, which involves the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. msu.edu This interaction leads to the delocalization of electron density, which stabilizes the molecule. msu.edu

In this compound, NBO analysis would quantify the stabilization energies (E2) associated with these hyperconjugative interactions. For instance, it could reveal interactions between the lone pair orbitals of the nitrogen and chlorine atoms and the antibonding orbitals of the aromatic ring, or interactions between the sigma bonds of the dihydroindenyl framework and the pi-system. These interactions are crucial for understanding the molecule's conformational stability and electronic properties.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecular structure. This visualization helps identify the most probable sites for electrophilic and nucleophilic attack. wuxibiology.com Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Theoretical Spectroscopy for Structural Elucidation (e.g., IR, NMR)

Computational methods can predict spectroscopic data, which serves as a valuable tool for confirming the structure of a synthesized compound. nih.gov By calculating theoretical vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison can be made with experimental spectra. researchgate.netyoutube.com

DFT calculations can generate a theoretical IR spectrum for this compound. The calculated frequencies correspond to specific vibrational modes, such as N-H stretching of the amine group, C-H stretching in the aromatic and aliphatic parts, and C-Cl stretching. youtube.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra help in the assignment of peaks in the experimental data, confirming the molecular structure. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For a molecule like this compound, which is often an intermediate in the synthesis of more complex molecules, understanding its reaction mechanisms is key. Computational modeling can identify the transition state (TS) structures along a reaction coordinate. nih.gov

By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction. msu.edu For example, if this amine were to undergo N-alkylation, computational models could elucidate the structure of the transition state and the energy barrier for the reaction, providing insights that are difficult to obtain experimentally.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant hyperconjugation, extended π-electron systems, and charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

For this compound, DFT calculations could determine its total dipole moment, polarizability, and hyperpolarizability. A high value of first-order hyperpolarizability, often compared to a standard like urea, would suggest potential for NLO applications. These calculations are driven by the molecule's electronic asymmetry and intramolecular charge transfer capabilities, which can be enhanced by the interplay of the electron-donating amine group and the electron-withdrawing chlorine atom on the aromatic system.

Conformational Analysis and Stability Studies

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the conformational analysis and stability of this compound. While computational chemistry provides a powerful framework for such investigations, it appears that detailed theoretical characterizations for this particular molecule have not been published in the available literature. researchgate.netresearchgate.netchemrxiv.orgmdpi.comopenaccessjournals.comiaea.orgresearchgate.netnanobioletters.combldpharm.comuni.luresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netresearchgate.net

In general, the conformational analysis of a molecule like this compound would involve theoretical calculations to identify its most stable three-dimensional shapes, or conformers. openaccessjournals.com The structure of this compound features a five-membered dihydroindene ring system that is not planar. The puckering of this ring, combined with the orientation of the amine group, gives rise to different potential conformers.

A theoretical study would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of various possible conformers and calculate their relative energies. researchgate.netnanobioletters.comresearchgate.net The results of such an analysis would reveal the lowest energy (most stable) conformation and the energy barriers to rotation between different conformers. These calculations provide insight into the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Advanced Applications in Organic Synthesis and Functional Materials

Chiral Auxiliaries and Ligands in Asymmetric Transformations

Chiral auxiliaries are compounds that can be temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. While many chiral amines and their derivatives are employed for this purpose, specific data on the application of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine in this context is sparse.

Enantioselective Reductions and Alkylations

There is currently a lack of specific published research detailing the use of this compound or its derivatives as chiral auxiliaries for enantioselective reductions of ketones or in asymmetric alkylation reactions. In principle, the amine could be converted into a chiral directing group, but experimental results and efficacy data are not present in the available literature.

Asymmetric Electrophilic Reactions

Similarly, the role of this compound in mediating asymmetric electrophilic reactions, such as halogenations or aminations, has not been specifically documented in scientific papers.

Chiral Building Blocks for Complex Organic Molecules

Chiral compounds like this compound are often valuable as starting materials or key intermediates in the total synthesis of complex, biologically active molecules. The related, non-chlorinated compound, (R)-2,3-dihydro-1H-inden-1-amine, is categorized commercially as a chiral building block. bldpharm.com This suggests that the chlorinated analogue could also serve a similar function, potentially introducing a specific stereocenter and a handle for further chemical modification via its chloro and amino groups. However, concrete examples of its incorporation into larger, complex molecules are not described in the surveyed literature.

Derivatization Strategies for Functional Group Transformations

The reactivity of the amine and the chloro-substituted aromatic ring offers theoretical pathways for various derivatizations.

Oxidation and Reduction Pathways of the Amine Moiety

The primary amine group in this compound can theoretically undergo oxidation to form corresponding imines, oximes, or nitro compounds, or be subject to reductive amination to yield secondary or tertiary amines. These are standard transformations for primary amines. Nevertheless, specific studies outlining the conditions and outcomes for these reactions on this compound are not available.

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the aromatic ring suggests the possibility of nucleophilic aromatic substitution (SNAr) reactions, a common method for introducing new functional groups. nih.gov However, the reactivity of the chloro group in this specific indane system, and whether such reactions have been successfully performed, is not detailed in the available research. Likewise, while the amine group can act as a nucleophile, specific examples of its substitution reactions are not documented for this particular compound.

Precursors in the Synthesis of Pharmacologically Relevant Compounds

The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a chlorine atom at the 4-position of the (1R)-aminoindan structure can significantly influence its chemical reactivity and the pharmacological profile of its derivatives. Halogen atoms can act as important pharmacophores, affecting properties like metabolic stability, lipophilicity, and binding interactions with biological targets. uni.lu

While direct, large-scale synthesis of marketed drugs from this compound is not prominently reported, its availability from chemical suppliers as a building block suggests its use in synthetic and medicinal chemistry research. synblock.comcymitquimica.comchempure.in It serves as a starting material for creating libraries of novel compounds for drug discovery programs.

Intermediates for Therapeutic Agents (e.g., Rasagiline)

The synthesis of Rasagiline, chemically known as (1R)-N-propargyl-1-aminoindan, is a widely documented process that typically starts from (R)-1-aminoindan. researchgate.netnih.gov This involves the alkylation of the primary amine with propargyl chloride or a related propargylating agent.

Although this compound is not the standard precursor for the commercial synthesis of Rasagiline, its structural analogy makes it a subject of interest for creating novel Rasagiline analogs. The synthesis of such analogs would follow a similar pathway, reacting the chloro-substituted amine with a propargyl halide. The resulting N-propargyl derivative, (1R)-4-chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, could be investigated for its own potential as a monoamine oxidase (MAO) inhibitor or for other neurological applications. The presence of the chlorine atom could alter the drug's potency, selectivity, or metabolic fate compared to Rasagiline.

Development of Novel Organocatalysts

Chiral primary amines are fundamental building blocks in the field of asymmetric organocatalysis. They can activate substrates through the formation of transient iminium ions or enamines, enabling highly enantioselective chemical transformations. nih.gov The development of novel organocatalysts is a burgeoning area of research aimed at creating more efficient, selective, and sustainable chemical synthesis methods.

While specific studies detailing the use of this compound as an organocatalyst are not readily found in the literature, its structural features make it a plausible candidate for such applications. The rigid indane backbone provides a well-defined stereochemical environment, which is crucial for effective chirality transfer. The primary amine group is the key functional handle for catalytic activity.

Researchers could derivatize this primary amine to create more complex bifunctional catalysts. For example, reaction with thioureas or squaramides could yield powerful hydrogen-bond-donating catalysts, while acylation or phosphonylation could lead to other classes of organocatalysts. These new catalysts could then be screened for their efficacy in a variety of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. The electronic effect of the 4-chloro substituent could influence the catalyst's activity and selectivity in these transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.